Lipophilicity Advantage: Indoline Core LogP vs. Aromatic Indole Analog
The indoline core of the target compound (C18H26N2O2) results in a computed LogP of 3.84, which is approximately 1 log unit higher than the aromatic indole analog (C18H24N2O2, LogP ~2.83), indicating significantly greater lipophilicity and potentially better membrane permeability for CNS targets .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.84 |
| Comparator Or Baseline | tert-Butyl 3-(1H-indol-3-yl)piperidine-1-carboxylate: 2.83 |
| Quantified Difference | +1.01 log units (35% increase in lipophilicity) |
| Conditions | In silico computational prediction (ChemScene and mcule databases) |
Why This Matters
A 1-log unit increase in LogP can translate to a 10-fold increase in membrane partitioning, directly impacting oral bioavailability and blood-brain barrier penetration for CNS drug candidates.
